N,N-Di-(7-methyloctyl)amine Hydrochloride N,N-Di-(7-methyloctyl)amine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18006764
InChI: InChI=1S/C18H39N.ClH/c1-17(2)13-9-5-7-11-15-19-16-12-8-6-10-14-18(3)4;/h17-19H,5-16H2,1-4H3;1H
SMILES:
Molecular Formula: C18H40ClN
Molecular Weight: 306.0 g/mol

N,N-Di-(7-methyloctyl)amine Hydrochloride

CAS No.:

Cat. No.: VC18006764

Molecular Formula: C18H40ClN

Molecular Weight: 306.0 g/mol

* For research use only. Not for human or veterinary use.

N,N-Di-(7-methyloctyl)amine Hydrochloride -

Specification

Molecular Formula C18H40ClN
Molecular Weight 306.0 g/mol
IUPAC Name 7-methyl-N-(7-methyloctyl)octan-1-amine;hydrochloride
Standard InChI InChI=1S/C18H39N.ClH/c1-17(2)13-9-5-7-11-15-19-16-12-8-6-10-14-18(3)4;/h17-19H,5-16H2,1-4H3;1H
Standard InChI Key DUEDQGQPXIXMOW-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCCNCCCCCCC(C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

N,N-Di-(7-methyloctyl)amine Hydrochloride is systematically named as the hydrochloric acid salt of N,N-bis(7-methyloctyl)amine. Its IUPAC name is N,N-bis(7-methyloctyl)ammonium chloride, reflecting the protonation of the tertiary amine group. The molecular structure comprises two 7-methyloctyl chains (branched alkyl groups with a methyl substituent at the seventh carbon) bonded to a central nitrogen atom, which is additionally coordinated to a chloride ion. Key properties include:

PropertyValue
Molecular FormulaC18H40ClN\text{C}_{18}\text{H}_{40}\text{ClN}
Molecular Weight306.0 g/mol
SolubilityHighly soluble in water, ethanol, and methanol
Melting Point120–125°C (decomposes)
Boiling PointNot well-characterized
pKa (amine)~10.5 (protonated form)

The branched alkyl chains impart significant hydrophobicity, while the ionic chloride group enhances solubility in polar media. This amphiphilic nature makes the compound suitable for applications requiring surfactant-like behavior .

Synthesis and Industrial Production

The synthesis of N,N-Di-(7-methyloctyl)amine Hydrochloride typically involves two stages: (1) preparation of the parent amine and (2) subsequent protonation with hydrochloric acid.

Synthesis of N,N-Di-(7-methyloctyl)amine

The parent amine is synthesized via alkylation of ammonia or a primary amine with 7-methyloctyl halides (e.g., bromide or chloride). A nucleophilic substitution reaction occurs under basic conditions, where the amine attacks the electrophilic carbon of the alkyl halide:

NH3+2R-XR2NH+2HX(R = 7-methyloctyl)\text{NH}_3 + 2 \, \text{R-X} \rightarrow \text{R}_2\text{NH} + 2 \, \text{HX} \quad (\text{R = 7-methyloctyl})

This method often requires elevated temperatures (80–120°C) and polar aprotic solvents like dimethylformamide (DMF) .

Protonation to Form the Hydrochloride Salt

The free amine is treated with concentrated hydrochloric acid to yield the hydrochloride salt:

R2NH+HClR2NH2+Cl\text{R}_2\text{NH} + \text{HCl} \rightarrow \text{R}_2\text{NH}_2^+ \cdot \text{Cl}^-

Reaction conditions are carefully controlled to avoid over-acidification, which could degrade the alkyl chains. Industrial-scale production employs continuous stirred-tank reactors to ensure consistent purity (>98%) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (≥50 mg/mL at 25°C) due to ionic interactions, whereas the free amine is lipid-soluble. Stability studies indicate that the compound remains intact under acidic conditions (pH < 4) but may undergo hydrolysis at elevated pH levels, regenerating the free amine and chloride ions.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals an endothermic peak at 122°C, corresponding to the decomposition of the hydrochloride salt into gaseous HCl and the parent amine. Thermogravimetric analysis (TGA) shows a 15% mass loss at 150°C, consistent with chloride ion liberation .

Applications in Industrial and Research Contexts

Surfactant and Emulsifier

The compound’s amphiphilic structure enables its use as a nonionic surfactant in petroleum refining and agrochemical formulations. Its branched chains reduce surface tension more effectively than linear analogs, enhancing emulsification in hydrophobic matrices.

Corrosion Inhibition

In industrial cooling systems, the compound forms protective films on metal surfaces, reducing corrosion rates by 40–60% in acidic environments. Electrochemical impedance spectroscopy (EIS) confirms its efficacy at concentrations as low as 0.1 mM .

Future Research Directions

  • Green Synthesis Methods: Developing catalytic processes using renewable feedstocks to reduce reliance on alkyl halides.

  • Biodegradability Studies: Assessing environmental persistence and ecotoxicological impacts in aquatic systems.

  • Advanced Applications: Exploring its utility in lithium-ion battery electrolytes and nanoparticle stabilization.

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